molecular formula C12H23NO5 B558211 Boc-Ser-Otbu CAS No. 7738-22-9

Boc-Ser-Otbu

Cat. No.: B558211
CAS No.: 7738-22-9
M. Wt: 261.31 g/mol
InChI Key: NSNZHQVMWJPBPI-QMMMGPOBSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Boc-Ser-Otbu is synthesized by protecting the amino group of serine with a tert-butoxycarbonyl (Boc) group and the hydroxyl group with a tert-butyl (tBu) group. The synthesis typically involves the reaction of L-serine with tert-butyl bromoacetate in the presence of a base such as sodium hydroxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: Boc-Ser-Otbu undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Boc-Ser-Otbu is widely used in peptide synthesis as a building block for creating complex peptides and proteins. Its protective groups allow for selective reactions, making it a valuable tool in organic synthesis .

Biology: In biological research, this compound is used to study protein structure and function. It is incorporated into peptides that are used as models for understanding protein folding and interactions .

Medicine: this compound is used in the development of peptide-based drugs. Its stability and ease of incorporation into peptides make it an ideal candidate for drug design and synthesis .

Industry: In the pharmaceutical industry, this compound is used in the large-scale production of peptide drugs. It is also used in the synthesis of peptide-based materials for various applications .

Mechanism of Action

Mechanism: The protective groups in Boc-Ser-Otbu prevent unwanted side reactions during peptide synthesis. The Boc group protects the amino group, while the tBu group protects the hydroxyl group. These protective groups are stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection and further reactions .

Molecular Targets and Pathways: this compound itself does not have specific molecular targets, as it is primarily used as a synthetic intermediate. peptides synthesized using this compound can target various biological pathways and receptors, depending on their sequence and structure .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its combination of Boc and tBu protective groups, which provide stability and selectivity during peptide synthesis. This makes it particularly useful in complex peptide synthesis where multiple protective groups are required .

Properties

IUPAC Name

tert-butyl (2S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO5/c1-11(2,3)17-9(15)8(7-14)13-10(16)18-12(4,5)6/h8,14H,7H2,1-6H3,(H,13,16)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSNZHQVMWJPBPI-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CO)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CO)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10427062
Record name Boc-Ser-Otbu
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7738-22-9
Record name Boc-Ser-Otbu
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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